molecular formula C20H24FN7O3 B13432781 (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol

Cat. No.: B13432781
M. Wt: 429.4 g/mol
InChI Key: OXXZCKQLLYEACV-GHIPVUKMSA-N
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Description

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorinated sugar moiety and a purine base, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:

    Fluorination: Introduction of the fluorine atom into the sugar moiety.

    Glycosylation: Coupling of the fluorinated sugar with the purine base.

    Functional Group Modifications: Introduction of the hydroxymethyl group and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: Reduction of the purine base to form different derivatives.

    Substitution: Substitution reactions at the fluorine atom or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the purine base can produce various purine derivatives.

Scientific Research Applications

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol: The parent compound.

    (2R,3S,4S,5R)-4-chloro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol: A similar compound with a chlorine atom instead of fluorine.

    (2R,3S,4S,5R)-4-bromo-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol: A similar compound with a bromine atom instead of fluorine.

Uniqueness

The uniqueness of this compound lies in its specific fluorination, which can significantly alter its chemical and biological properties compared to its analogs. This fluorination can enhance its stability, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C20H24FN7O3

Molecular Weight

429.4 g/mol

IUPAC Name

(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C20H24FN7O3/c1-26-4-6-27(7-5-26)14-3-2-12(8-22-14)16-17-19(24-10-23-16)28(11-25-17)20-18(30)15(21)13(9-29)31-20/h2-3,8,10-11,13,15,18,20,29-30H,4-7,9H2,1H3/t13-,15-,18-,20-/m1/s1

InChI Key

OXXZCKQLLYEACV-GHIPVUKMSA-N

Isomeric SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)F)O

Canonical SMILES

CN1CCN(CC1)C2=NC=C(C=C2)C3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)F)O

Origin of Product

United States

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